1-Bromo-3-chloro-5-propoxybenzene
Overview
Description
1-Bromo-3-chloro-5-propoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a substituted benzene derivative, where the benzene ring is substituted with bromine, chlorine, and propoxy groups at the 1, 3, and 5 positions, respectively
Preparation Methods
1-Bromo-3-chloro-5-propoxybenzene can be synthesized through several synthetic routes. One common method involves the electrophilic substitution reaction of 1-bromo-3-chlorobenzene with propyl alcohol in the presence of a strong acid catalyst. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-3-chloro-5-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-chloro-5-propoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism by which 1-bromo-3-chloro-5-propoxybenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the compound undergoes nucleophilic attack at the bromine or chlorine positions, leading to the formation of new carbon-nucleophile bonds. In oxidation reactions, the propoxy group is targeted by oxidizing agents, resulting in the formation of aldehydes or carboxylic acids.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-propoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: This compound has a fluorine atom instead of a propoxy group, which significantly alters its reactivity and applications.
1-Bromo-3-chloro-5-methoxybenzene: The methoxy group in this compound makes it more reactive in certain nucleophilic substitution reactions compared to the propoxy group in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-chloro-5-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUZJLGESNXVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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